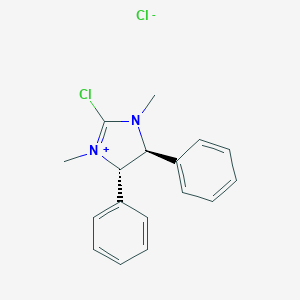

(4S,5S)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4S,5S)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride is a chiral imidazolinium salt. This compound is notable for its unique stereochemistry and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of chiral centers at the 4 and 5 positions of the imidazolinium ring imparts specific optical properties to the molecule, making it an interesting subject for stereochemical studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride typically involves the following steps:

Formation of the Imidazolinium Ring: The initial step involves the condensation of benzil with methylamine to form a diimine intermediate.

Cyclization: The diimine intermediate undergoes cyclization in the presence of an acid catalyst to form the imidazolinium ring.

Chlorination: The imidazolinium ring is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.

Resolution of Enantiomers: The final step involves the resolution of the racemic mixture to obtain the (4S,5S) enantiomer. This can be achieved using chiral resolution agents or chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the resolution of enantiomers on an industrial scale often employs high-performance liquid chromatography (HPLC) with chiral stationary phases.

Analyse Des Réactions Chimiques

Types of Reactions

(4S,5S)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form imidazolium salts with different oxidation states.

Reduction: Reduction reactions can convert the imidazolinium ring to imidazolidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

Nucleophilic Substitution: Substituted imidazolinium salts with various functional groups.

Oxidation: Imidazolium salts with higher oxidation states.

Reduction: Imidazolidine derivatives.

Applications De Recherche Scientifique

Chemistry

In organic synthesis, (4S,5S)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride is used as a chiral catalyst or ligand in asymmetric synthesis. Its ability to induce chirality in reaction products makes it valuable for the synthesis of enantiomerically pure compounds.

Biology

The compound’s chiral nature and reactivity make it a useful probe in studying enzyme mechanisms and protein-ligand interactions. It can also serve as a building block for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The imidazolinium core is a common motif in many bioactive molecules, including antimicrobial and anticancer agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role as a chiral catalyst is particularly important in the manufacture of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of (4S,5S)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride involves its interaction with nucleophiles and electrophiles. The chlorine atom at the 2-position is highly reactive, allowing the compound to participate in various substitution and addition reactions. The chiral centers at the 4 and 5 positions influence the stereochemistry of the reaction products, making the compound a valuable tool in asymmetric synthesis.

Comparaison Avec Des Composés Similaires

Similar Compounds

(4R,5R)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride: The enantiomer of the compound with opposite stereochemistry.

2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride: The racemic mixture of the compound.

1,3-Dimethyl-4,5-diphenyl-1-imidazolinium chloride: A similar compound without the chlorine atom at the 2-position.

Uniqueness

The (4S,5S) configuration of 2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride imparts unique stereochemical properties that are not present in its racemic or other enantiomeric forms. This makes it particularly valuable in applications requiring high enantioselectivity, such as asymmetric synthesis and chiral resolution processes.

Activité Biologique

(4S,5S)-2-Chloro-1,3-dimethyl-4,5-diphenyl-1-imidazolinium chloride is a chiral imidazolinium salt with potential applications in medicinal chemistry and organic synthesis. This compound has been investigated for its biological activities, particularly its antimicrobial and anticancer properties. This article will explore the biological activity of this compound based on recent research findings.

- Molecular Formula : C17H18Cl2N2

- Molar Mass : 321.24 g/mol

- Melting Point : 221 °C

- CAS Number : 198625-67-1

The mechanism of action of this compound involves its interaction with nucleophiles and electrophiles. The chlorine atom at the 2-position is highly reactive, facilitating various substitution and addition reactions. The chiral centers at the 4 and 5 positions influence the stereochemistry of reaction products, making it valuable in asymmetric synthesis.

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various bacterial strains. A study indicated that this compound was effective against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant S. aureus (TCH 1516) | 64 µg/mL |

| New Delhi carbapenemase-producing A. baumannii | 128 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents targeting resistant strains .

Anticancer Activity

The anticancer potential of this compound has also been evaluated. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including A549 human pulmonary cancer cells.

| Compound | Cell Line | Viability (%) | Significance |

|---|---|---|---|

| Control | A549 | 100 | - |

| (4S,5S)-2-Chloro... | A549 | 21.2 | p < 0.0001 |

| Other derivatives | A549 | Varies | p < 0.05 to p < 0.001 |

The incorporation of specific substituents was found to enhance the anticancer activity significantly .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy Study : This study focused on the effectiveness of this compound against resistant bacterial strains. It concluded that the compound showed promising results against MRSA and could be further developed for clinical use .

- Cytotoxicity Assessment : In vitro tests on A549 cells revealed that the compound reduced cell viability significantly compared to controls. This suggests potential as an anticancer agent with further investigations needed to understand its mechanisms .

Propriétés

IUPAC Name |

(4S,5S)-2-chloro-1,3-dimethyl-4,5-diphenyl-4,5-dihydroimidazol-1-ium;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClN2.ClH/c1-19-15(13-9-5-3-6-10-13)16(20(2)17(19)18)14-11-7-4-8-12-14;/h3-12,15-16H,1-2H3;1H/q+1;/p-1/t15-,16-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLERAOHPZLBFTG-MOGJOVFKSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C([N+](=C1Cl)C)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]([C@@H]([N+](=C1Cl)C)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.